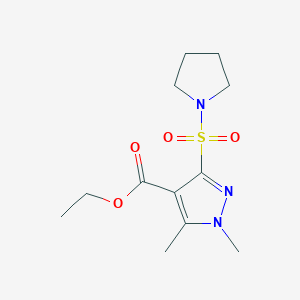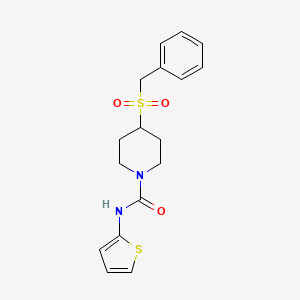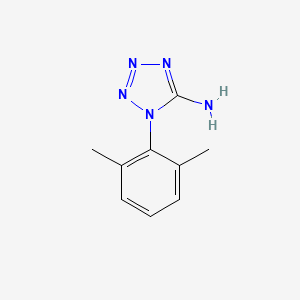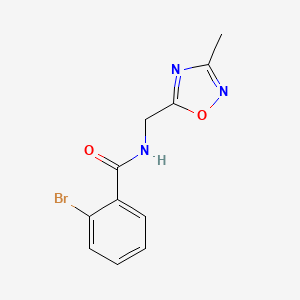
ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as EPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPDC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to inhibit the production of prostaglandin E2 (PGE2), a molecule that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new agrochemicals. However, the biochemical and physiological effects of this compound in humans are not fully understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential side effects, such as liver toxicity.
Orientations Futures
There are several future directions for research on ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, including the development of new drugs with anti-inflammatory, analgesic, and antipyretic activities, the development of new agrochemicals with antifungal and antibacterial properties, and the synthesis of novel materials with potential applications in electronic devices. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and to understand its mechanism of action.
Méthodes De Synthèse
Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has been synthesized using several methods, including the reaction of 3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The reaction yields this compound as a white solid with a melting point of 146-148°C. Another method involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base, followed by esterification with ethanol.
Applications De Recherche Scientifique
Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. This compound has also been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new agrochemicals. Additionally, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.
Propriétés
IUPAC Name |
ethyl 1,5-dimethyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-4-19-12(16)10-9(2)14(3)13-11(10)20(17,18)15-7-5-6-8-15/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIJATBUQXYDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1S(=O)(=O)N2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)



![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)
![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)

![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)
